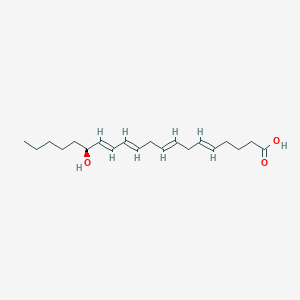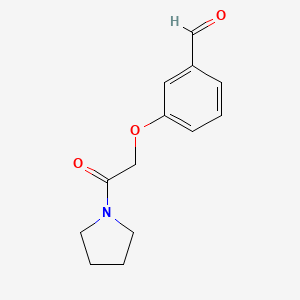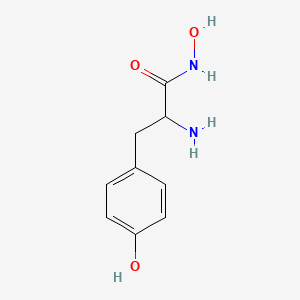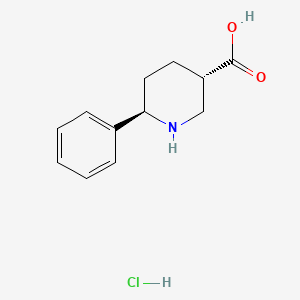
trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride typically involves the hydrogenation of substituted pyridines. A common method includes the catalytic hydrogenation of 4-phenylpicolinic acid using a cobalt-based catalyst. The reaction is carried out in water as a solvent, which allows for acid-free hydrogenation with good yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of heterogeneous catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation is a typical reduction reaction for this compound.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common for piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, cobalt-based catalysts.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride is used as a building block for the synthesis of various pharmaceuticals and biologically active compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a ligand in receptor binding studies .
Medicine: In medicine, piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer, antihypertensive, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules .
Mécanisme D'action
The mechanism of action of trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.
Piperine: An alkaloid derived from black pepper with potential anticancer properties.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group.
Uniqueness: trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and potential pharmacological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
(3S,6R)-6-phenylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m0./s1 |
Clé InChI |
MCAOZKBVWBJGKU-VZXYPILPSA-N |
SMILES isomérique |
C1C[C@@H](NC[C@H]1C(=O)O)C2=CC=CC=C2.Cl |
SMILES canonique |
C1CC(NCC1C(=O)O)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


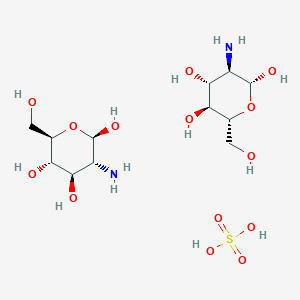

![Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate](/img/structure/B13901875.png)
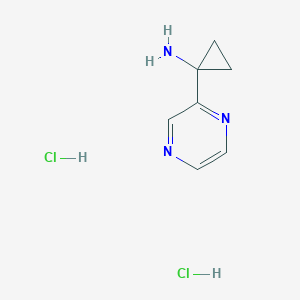

![2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B13901894.png)
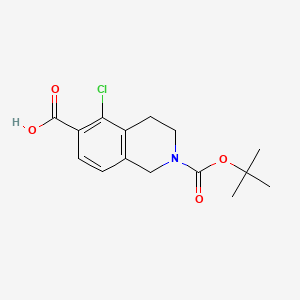
![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)
![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)

![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)
